molecular formula C11H10ClN3OS2 B2816229 N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 154347-53-2

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2816229
M. Wt: 299.79
InChI Key: WDVMJZVXDJRBOM-UHFFFAOYSA-N
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Description

“N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” is a chemical compound with the linear formula C12H10Cl2N2OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(4-substituedpiperazin-1-yl)-acetamides were synthesized in satisfactory yields (45–91%) by substitution reactions of compounds with different substituted piperazines in the presence of pyridine in anhydrous tetrahydrofuran .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an acetamide group . The exact structure and properties would need to be confirmed through further analytical methods.

Scientific Research Applications

Anticancer Potential

  • N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, showing significant results against breast cancer (Abu-Melha, 2021).
  • Novel derivatives, including N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide, exhibited promising anticancer activities against MCF-7 and A549 tumor cell lines (Çevik et al., 2020).

Antibacterial and Antifungal Activities

  • Certain benzothiazole derivatives with a 1,3,4-thiadiazole moiety were found to possess good antibacterial and antifungal activities, suggesting their potential as molecular templates for efficient antiviral and antibacterial agents (Tang et al., 2019).
  • A study on acetylenic derivatives of 1, 3, 4-thiadiazole highlighted their significant antibacterial and antifungal properties (Tamer & Qassir, 2019).

Anticholinesterase and Cytotoxicity

  • Amide derivatives, including N-(Benzothiazol-2-yl)-2-[(5-amino/methyl-1,3,4-thiadiazol-2-yl)thio]acetamide, demonstrated potential anticholinesterase properties and cytotoxicity, with compound IIh being the most potent derivative (Altıntop et al., 2012).

Antioxidant Properties

  • The synthesis of Δ2 -1,3,4-thiadiazoline and Δ2 -1,3,4-selenadiazoline derivatives, including those with N-(4-acetyl-5-aryl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide, indicated notable antioxidant properties, with an effective β-carotene bleaching method used for evaluation (Al-Khazragie et al., 2022).

Antiviral and Antitumor Evaluation

  • Derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide showed antiviral and antitumor activities, contributing to the development of potential molecular templates for efficient antiviral and antibacterial agents (Yu et al., 2014).

Synthesis and Structural Analysis

  • Structural analysis of 2-[(5-aryl-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide derivatives as antibacterial agents demonstrated their significant activity, showcasing the synthesis and biological evaluation of these compounds (Ramalingam et al., 2019).

Other Notable Studies

  • Synthesis of some new derivatives of 1,3,4-thiadiazole and 1,3,4-oxadiazole on cyclic imides and their antioxidant properties highlighted the potential of these compounds in therapeutic applications (Al-Haidari & Al-Tamimi, 2021).
  • Studies on the synthesis of novel 1,3,4-thiadiazole amide derivatives containing piperazine revealed their bioactive potential in various applications (Xia, 2015).

Future Directions

The compound “N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide” and similar compounds could be of interest in various fields of research due to their unique structures and potential biological activities . Further studies would be needed to fully explore their potential applications and mechanisms of action.

properties

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3OS2/c1-7(16)13-10-14-15-11(18-10)17-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVMJZVXDJRBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Citations

For This Compound
2
Citations
J Yan, W Si, H Hu, X Zhao, M Chen, X Wang - PeerJ, 2019 - peerj.com
A series of novel 1,3,5-thiadiazine-2-thione derivatives containing a 1,3,4-thiadiazole group was designed and synthesized. The structures of all the compounds were well characterized …
Number of citations: 8 peerj.com
P Li, C Chen, R Zhu, G Yang, M Xu, G Wan… - Frontiers in …, 2022 - frontiersin.org
In this study, using the botanical active components of carvacrol, thymol, guaiacol, and sesamol as the lead structures, 19 novel botanical active component derivatives containing …
Number of citations: 2 www.frontiersin.org

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